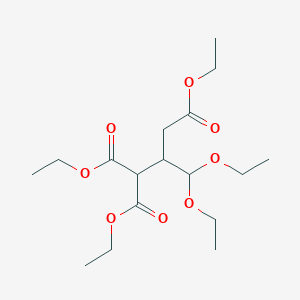
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate is an organic compound with the molecular formula C17H30O8. It is a triester derivative of propane-1,1,3-tricarboxylic acid, featuring both ester and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate typically involves the esterification of propane-1,1,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The diethoxymethyl group can be introduced through a subsequent reaction involving diethoxymethane and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Purification steps typically include distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Propane-1,1,3-tricarboxylic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted ethers with different functional groups.
Scientific Research Applications
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing carboxylic acids that may participate in biochemical pathways. The diethoxymethyl group can act as a protecting group, influencing the reactivity of the compound in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1-propene-1,2,3-tricarboxylate: Another triester derivative with similar ester functionalities.
Triethyl 1-oxopropane-1,2,3-tricarboxylate: A related compound with an oxo group instead of the diethoxymethyl group.
Propane-1,1,3-triethoxy: A compound with similar ether functionalities.
Uniqueness
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate is unique due to the presence of both ester and ether groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
52631-87-5 |
|---|---|
Molecular Formula |
C17H30O8 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H30O8/c1-6-21-13(18)11-12(17(24-9-4)25-10-5)14(15(19)22-7-2)16(20)23-8-3/h12,14,17H,6-11H2,1-5H3 |
InChI Key |
BERPIHIAMLVJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CC(=O)OCC)C(C(=O)OCC)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


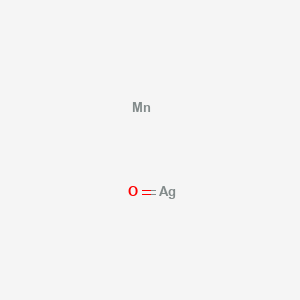
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
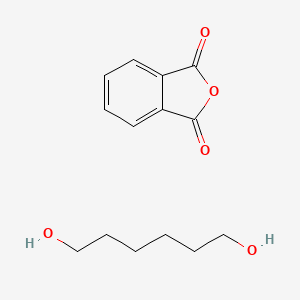
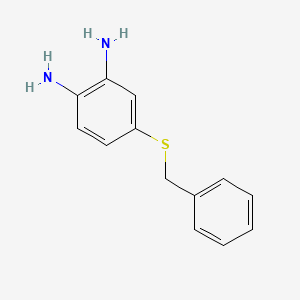


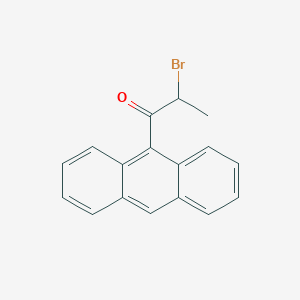
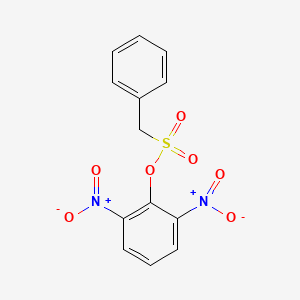
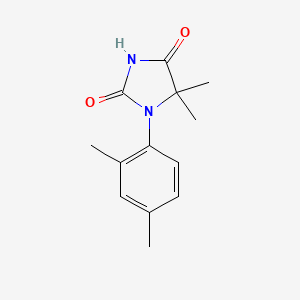


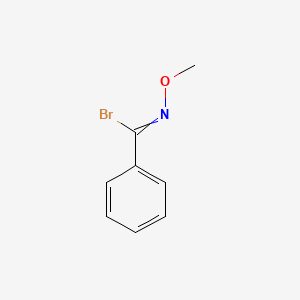
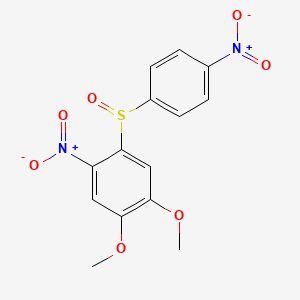
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
